Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a partially saturated pyridine core (tetrahydropyridine) with a 2-chlorophenyl substituent, two cyano groups, and a ketone moiety.
Properties
IUPAC Name |
ethyl 2-[[4-(2-chlorophenyl)-3,5-dicyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-2-24-14(22)9-25-17-12(8-20)15(11(7-19)16(23)21-17)10-5-3-4-6-13(10)18/h3-6,11,15H,2,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUYGJHEVDOABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article focuses on the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2-chlorobenzaldehyde with appropriate dicyanopyridine derivatives and thiol compounds. The general procedure can be summarized as follows:
-
Reagents :
- 2-Chlorobenzaldehyde
- Dicyanopyridine derivative
- Thiol compound
- Ethyl chloroacetate
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Reaction Conditions :
- The reaction is usually conducted in an organic solvent under reflux conditions for several hours.
-
Purification :
- The resultant product is purified through crystallization or chromatography techniques.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 375.8 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of tetrahydropyridine showed significant activity against various bacterial strains .
Antitumor Activity
The compound's structure suggests potential antitumor activity due to the presence of the tetrahydropyridine moiety. Studies have shown that related compounds can inhibit tumor cell proliferation in vitro and in vivo . For instance, derivatives containing the pyridine ring have been reported to induce apoptosis in cancer cells .
Cardiovascular Effects
In animal models, certain derivatives of similar compounds have been shown to reduce serum cholesterol and triglyceride levels significantly. For example, a related compound reduced cholesterol levels by 23% and triglycerides by 35% in normal rats . This suggests a possible lipid-lowering effect that could be explored further for cardiovascular benefits.
Neuroprotective Effects
Emerging research indicates that tetrahydropyridine derivatives may possess neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage .
Table: Summary of Biological Activities
Research Findings
- Antimicrobial Studies : A series of tests conducted on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
- Antitumor Mechanisms : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis through mitochondrial pathways.
- Cardiovascular Research : In vivo studies highlighted the potential for these compounds to act as hypolipidemic agents, warranting further investigation into their mechanisms and therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group exhibits nucleophilic character, enabling alkylation or arylation reactions. For example:
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Reaction with alkyl halides :
In alkaline conditions, the sulfanyl group can attack ethyl chloroacetate to form thioether derivatives. This mechanism is supported by studies on structurally related quinazolinone sulfanyl acetates ( ).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl chloroacetate | KOH, EtOH, reflux | Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate | 40–69% |
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Oxidation to sulfonyl :
Treatment with oxidizing agents like H₂O₂ or mCPBA converts the sulfanyl group to a sulfonyl (–SO₂–) group, enhancing electrophilicity ().
Ester Hydrolysis and Derivative Formation
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields the corresponding carboxylic acid.
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Basic hydrolysis : Forms carboxylate salts, which can be further functionalized (e.g., amidation) ().
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| H₂SO₄, H₂O, reflux | – | {[4-(2-chlorophenyl)...yl]sulfanyl}acetic acid | Intermediate for coupling |
| NaOH, EtOH | R-NH₂ (amines) | Amide derivatives | Drug design |
Reactivity of Cyano Groups
The cyano (–CN) groups participate in:
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Hydrolysis : Under acidic or basic conditions, –CN converts to –COOH or –CONH₂ ( ).
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Cycloaddition : Reacts with hydrazines to form tetrazole rings, as observed in pyridazine syntheses ( ).
Example reaction with hydrazine :
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The 2-chlorophenyl substituent directs electrophilic attacks to the meta position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group.
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Halogenation : Facilitates bromination or iodination under catalytic conditions ().
Cyclization Reactions
The compound’s multifunctional structure enables cyclization to form fused heterocycles:
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With primary amines : Under Mannich conditions (HCHO, RNH₂), double aminomethylation forms hexahydrothieno[2,3-d]pyrimidines ( ).
| Reagents | Solvent | Product | Yield |
|---|---|---|---|
| HCHO, p-toluidine | EtOH | 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine | 69% |
Condensation Reactions
The oxo group participates in keto-enol tautomerism, enabling condensations:
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With hydrazines : Forms pyridazinyl hydrazones.
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With hydroxylamine : Generates oxime derivatives for coordination chemistry ( ).
Michael Additions
The electron-deficient tetrahydropyridinone core acts as a Michael acceptor. For example:
Catalytic Hydrogenation
The tetrahydropyridinone ring can undergo partial or full reduction:
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Selective reduction : Using Pd/C or Ra-Ni, the oxo group converts to –OH or –NH depending on conditions ().
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals (Sulfonylurea Herbicides)
Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) share sulfur-containing functional groups but differ in core structure and substituents (Table 1). Key distinctions include:
- Ring System : The target compound’s tetrahydropyridine ring is partially hydrogenated, contrasting with the triazine ring in sulfonylureas. This difference influences electronic properties and binding interactions.
- Sulfur Functionality : The sulfanyl (thioether) group in the target compound is less polar and more metabolically stable than the sulfonylurea linkage in herbicides, which is critical for herbicidal activity .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The electron-withdrawing cyano and chlorophenyl groups in the target compound likely increase electrophilicity, enhancing reactivity in nucleophilic substitution or cyclization reactions. This contrasts with sulfonylureas, where electron-donating methoxy groups modulate herbicidal activity .
- Metabolic Stability : The sulfanyl group may confer resistance to oxidative metabolism compared to sulfonylurea linkages, which are prone to hydrolysis. This could extend the half-life of the target compound in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
